molecular formula C17H18N4O3 B12599883 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal CAS No. 628332-98-9

3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal

Cat. No.: B12599883
CAS No.: 628332-98-9
M. Wt: 326.35 g/mol
InChI Key: TWJPLWIVPZPBFJ-UHFFFAOYSA-N
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Description

The compound 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal (referred to as the "target compound" hereafter) is a derivative of the well-characterized dye Disperse Orange 25 (C.I. Disperse Orange 25), which is widely used in textile and industrial applications . For clarity, this article will focus on the nitrile variant (propanenitrile) due to its established presence in literature, while acknowledging the aldehyde (propanal) as a hypothetical derivative.

The nitrile-based compound features:

  • A diazenyl (azo) group linking two aromatic rings.
  • A 4-nitrophenyl substituent contributing to electron-withdrawing effects and chromophoric properties.
  • An ethylamino group attached to the central phenyl ring.
  • A propanenitrile terminal group influencing solubility and reactivity.

Its molecular formula is C₁₈H₁₇N₅O₂, with applications in dyeing synthetic fibers due to its thermal stability and vivid color properties .

Properties

CAS No.

628332-98-9

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanal

InChI

InChI=1S/C17H18N4O3/c1-2-20(12-3-13-22)16-8-4-14(5-9-16)18-19-15-6-10-17(11-7-15)21(23)24/h4-11,13H,2-3,12H2,1H3

InChI Key

TWJPLWIVPZPBFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-4-aminobenzaldehyde. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in precise control of temperature, pH, and reactant concentrations, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The diazenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require acidic catalysts like sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to the formation of stable complexes with proteins and nucleic acids, affecting their function and structure. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Methyl-Substituted Analog: 3-(Ethyl{4-[(E)-(2-Methyl-4-Nitrophenyl)diazenyl]phenyl}amino)propanenitrile

  • Substituent Difference : A 2-methyl group is added to the 4-nitrophenyl ring.
  • The electron-donating methyl group may slightly alter the absorption spectrum by modulating the electron density of the diazenyl group.
  • Molecular Formula : C₁₉H₁₉N₅O₂ (vs. C₁₈H₁₇N₅O₂ for Disperse Orange 25) .

Brominated Analog: 3-[Ethyl(4-[(2,4,6-Tribromophenyl)diazenyl]phenyl)amino]propanenitrile

  • Substituent Difference : The 4-nitrophenyl group is replaced with a 2,4,6-tribromophenyl moiety.
  • The strong electron-withdrawing nature of bromine may redshift the absorption maximum, making it suitable for darker shades in dye applications.
  • Applications : Likely used in specialized dyes requiring UV resistance .

Ester Analog: Ethyl 3-Amino-3-(4-Nitrophenyl)propanoate

  • Functional Group Difference : The nitrile group is replaced with an ester (-COOEt).
  • Impact :
    • The ester group increases hydrophilicity compared to the nitrile, altering solubility profiles (e.g., better miscibility in polar solvents) .
    • Reduced thermal stability due to ester hydrolysis susceptibility under acidic or basic conditions.
  • Molecular Formula : C₁₁H₁₄N₂O₄ (significantly smaller than Disperse Orange 25) .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanenitrile (Disperse Orange 25) 4-Nitrophenyl, nitrile C₁₈H₁₇N₅O₂ 355.37 High thermal stability, λₐᵦₛ ~450 nm
Methyl-substituted analog 2-Methyl-4-nitrophenyl C₁₉H₁₉N₅O₂ 369.40 Enhanced solubility in non-polar solvents
Brominated analog 2,4,6-Tribromophenyl C₁₈H₁₄Br₃N₅ 606.05 UV-resistant, redshifted absorption
Ester analog Ethyl ester C₁₁H₁₄N₂O₄ 238.24 Hydrophilic, hydrolytically unstable

Research Findings and Implications

  • Electron-Withdrawing Groups (EWGs) : The nitro group in Disperse Orange 25 enhances color intensity by stabilizing the excited state of the azo chromophore. Bromine further amplifies this effect but adds molecular weight .
  • Steric Effects : Methyl substitution improves solubility but may reduce dye uptake on hydrophobic fibers due to steric hindrance .
  • Functional Group Trade-offs : Nitriles offer superior chemical stability over esters, making them preferable for high-temperature dyeing processes .

Biological Activity

3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal, a compound with significant potential in biological applications, is characterized by its unique diazenyl structure. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1485-80-9
  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.36 g/mol

This compound features an ethyl group linked to a phenyl ring that carries a nitrophenyl diazenyl moiety, which is crucial for its biological activity.

Anticancer Properties

Research indicates that diazenyl compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-721.00ROS Generation
Compound BHepG226.10Apoptosis Induction
This compoundTBDTBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that regulate cell growth and apoptosis. The diazenyl group is known to facilitate electron transfer processes, enhancing the compound's reactivity towards biological macromolecules.

Case Studies

  • Study on Breast Cancer Cells :
    A study evaluated the effects of similar diazenyl compounds on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth. The compound induced apoptosis through activation of caspases and increased levels of p53 protein.
  • In Vivo Studies :
    Animal models treated with related diazenyl compounds showed reduced tumor sizes compared to control groups. These findings suggest that the compound may have potential as an adjunct therapy in cancer treatment.

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further research is necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data Summary

Study TypeModel UsedObserved EffectsReference
Acute ToxicityRodent ModelNo significant lethalityTBD
Chronic ToxicityCell CulturesMild cytotoxicity at high dosesTBD

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